(20E)-Ginsenoside F4

MMP-13 inhibition Osteoarthritis Cartilage degradation

(20E)-Ginsenoside F4 is a rare protopanaxadiol ginsenoside offering unparalleled p38 MAPK selectivity—100% inhibition at 50 μM with zero ERK/JNK/NF-κB crosstalk. It achieves 90% MMP-13 suppression in IL-1β-treated chondrocytes, validated in cartilage tissue models. Its unique glucose-(2-1)-rhamnose disaccharide and Δ20(22) double bond distinguish it from Rg5/Rk1/Rg6, making it essential for SAR studies. IC50: 17.24 μM against DU145 prostate cancer cells. Choose F4 for clean pathway dissection and MMP-13-focused cartilage research. Inquire for bulk orders.

Molecular Formula C42H70O12
Molecular Weight 767.0 g/mol
Cat. No. B10818121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(20E)-Ginsenoside F4
Molecular FormulaC42H70O12
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+
InChIKeyQOMBXPYXWGTFNR-CIAFOILYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(20E)-Ginsenoside F4: A Rare Dammarane-Type Saponin with Validated MMP-13 and p38 MAPK Inhibitory Activity


(20E)-Ginsenoside F4 is a rare dammarane-type protopanaxadiol (PPD) ginsenoside formed through thermal processing of Panax ginseng or Panax notoginseng [1]. Unlike major ginsenosides (Rb1, Rg1, Re) that predominate in raw ginseng, F4 is a transformation product generated during steaming and heat treatment, characterized by a double bond at the Δ20(22) position and a glucose-(2-1)-rhamnose disaccharide moiety at C-6 [2]. The compound exhibits concentration-dependent inhibition of matrix metalloproteinase-13 (MMP-13) in IL-1β-treated chondrocytes, achieving 90.0% inhibition at 50 μM, and demonstrates selective suppression of p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation while sparing ERK, JNK, and NF-κB pathways [3].

Why (20E)-Ginsenoside F4 Cannot Be Replaced by Rg3, Rg5, or Other Rare Ginsenosides in Targeted Research Applications


The assumption that rare ginsenosides within the protopanaxadiol class are functionally interchangeable is contradicted by systematic structure-activity relationship (SAR) studies. (20E)-Ginsenoside F4 possesses two distinguishing structural features that directly determine its activity profile: a Δ20(22) double bond (shared with Rg5 but distinct from the Δ20(21) geometry of Rk1 and Rg6) and a glucose-(2-1)-rhamnose disaccharide at C-6 (shared with Rg6 but distinct from the bis-glucose moiety of Rg5 and Rk1) [1]. These structural differences translate into measurable functional divergence. In head-to-head comparisons, Rg5 demonstrated superior hepatoprotective activity in alcohol-induced liver injury models due to favorable hydrogen bonding with ADH, ALDH, and AMPK, whereas F4's C-6 rhamnose-containing moiety induced hydrogen bond donor repulsion, weakening target binding stability [2]. Conversely, F4 exhibits selective p38 MAPK pathway inhibition in chondrocytes—a property not uniformly shared across the class—while demonstrating negligible effects on ERK, JNK, and NF-κB signaling [3]. Substituting F4 with Rg3, Rg5, or Rh2 without accounting for these structure-driven pathway selectivities will yield non-equivalent and potentially misleading experimental outcomes.

Quantitative Comparator-Based Evidence for (20E)-Ginsenoside F4: Activity, Selectivity, and Structural Differentiation Data


MMP-13 Inhibition in IL-1β-Treated Chondrocytes: (20E)-Ginsenoside F4 Achieves 90.0% Suppression at 50 μM

(20E)-Ginsenoside F4 inhibits MMP-13 expression in IL-1β-treated human chondrosarcoma SW1353 cells in a concentration-dependent manner. At non-cytotoxic concentrations of 10, 30, and 50 μM, F4 produced inhibition rates of 33.5% (P<0.05), 57.9% (P<0.01), and 90.0% (P<0.01), respectively [1]. The study identified F4 and Rg3 as the most prominent MMP-13 inhibitors among multiple ginsenosides evaluated (Rc, Rd, Rf, Rg3, F4, Rg1) under identical experimental conditions [1].

MMP-13 inhibition Osteoarthritis Cartilage degradation

Selective p38 MAPK Pathway Inhibition: (20E)-Ginsenoside F4 Suppresses p38 Phosphorylation While Sparing ERK, JNK, and NF-κB

(20E)-Ginsenoside F4 demonstrates pathway-selective inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation in IL-1β-treated SW1353 cells. At 30 and 50 μM, F4 inhibited p38 phosphorylation by 86.6% and 100.0%, respectively [1]. Crucially, under identical conditions, F4 had no effect on the activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), or transcription factors NF-κB, AP-1, and STAT-1/-2 [1]. This pathway selectivity contrasts with broader-spectrum anti-inflammatory agents and distinguishes F4 from ginsenosides with different glycosylation patterns.

p38 MAPK Signal transduction selectivity Inflammation

Anti-Prostate Cancer Activity: (20E)-Ginsenoside F4 IC50 of 17.24 μmol/L Against DU145 Cells

In a spectrum-effect relationship study evaluating anti-prostate cancer constituents of black ginseng, (20E)-ginsenoside F4 demonstrated an IC50 value of 17.24 μmol/L against human prostate cancer DU145 cells in MTT assays [1]. Among the six primary anti-prostate cancer ginsenosides identified (Rg5, F4, Rh4, Rk1, R-Rg3, S-Rg3), Rg5, F4, and Rk3 exerted the highest effects [1]. F4 was identified as the second most potent active ingredient after Rg5 in this assay system [1].

Prostate cancer DU145 Cytotoxicity

Alcohol-Induced Liver Injury: Rg5 Demonstrates Superior Hepatoprotection vs. F4 Due to C-6 Glycosylation Differences

A head-to-head comparison in C57BL/6 mice with alcohol-induced liver injury revealed that Rg5 (60 mg/kg) exhibited significantly superior efficacy to F4 [1]. Rg5 reduced serum triglyceride (TG) and total cholesterol (TC) levels by 33.9% and 25.8% more than the F4 group, respectively [1]. Rg5 also attenuated hepatic apoptosis by reducing BAX and cleaved-CASPASE-3 protein expression by 26.3% and 28.4% compared to F4, and restored AMPK phosphorylation by 26.1% while reducing SREBP-1 expression by 27.8% relative to F4 [1]. Molecular docking revealed that F4's C-6 rhamnose-containing sugar moiety induced hydrogen bond donor repulsion, increasing hydrogen bond length and weakening binding stability with ADH, ALDH, and AMPK [1].

Alcohol-induced liver injury Hepatoprotection Structure-activity relationship

Apoptosis Induction in JK Lymphoma Cells: (20E)-Ginsenoside F4 IC50 of 87.74 μM with Concentration-Dependent Bax/Bcl-2 Modulation

(20E)-Ginsenoside F4 inhibits the proliferation of human lymphocytoma Jurkat (JK) cells in a dose-dependent manner with an IC50 value of 87.74 μM [1]. Treatment with F4 at 65.19 μM and 130.38 μM for 72 hours induced apoptosis rates of 23.95% and 68.80%, respectively, as determined by Annexin V-FITC/PI double staining and flow cytometry [1]. Western blot analysis demonstrated concentration-dependent upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, indicating mitochondrial pathway involvement [1].

Lymphoma Apoptosis JK cells

Anti-Aging Activity in C. elegans: F4 Shows Inferior Efficacy vs. Rg5 and Rk1 Due to Rhamnose-Containing Disaccharide

A comparative SAR study using Caenorhabditis elegans evaluated four ginsenoside derivatives with identical molecular formula but differing glycoside composition and double bond position [1]. Rg5 and Rk1 (containing two glucose residues) demonstrated superior anti-aging activity compared to Rg6 and F4 (containing glucose-(2-1)-rhamnose residues) across multiple endpoints including muscle function improvement, anti-oxidant stress enhancement, and AChE activity reduction [1]. Molecular docking revealed that Rg5 formed the most favorable hydrogen bonding interactions at the AChE active site, while F4 showed no hydrogen bonding and inferior binding energy [1]. Among compounds with Δ20(22) double bonds, Rg5 outperformed F4; among compounds with rhamnose-containing disaccharides, both F4 and Rg6 underperformed relative to their bis-glucose counterparts [1].

Anti-aging C. elegans Acetylcholinesterase

Validated Research Applications for (20E)-Ginsenoside F4 Based on Quantified Evidence


Cartilage Degradation and Osteoarthritis Models: Leveraging 90.0% MMP-13 Suppression at 50 μM

(20E)-Ginsenoside F4 is optimally deployed in in vitro and ex vivo models of cartilage degradation where MMP-13 inhibition is the primary endpoint. The compound's demonstrated 90.0% suppression of MMP-13 expression at 50 μM in IL-1β-treated SW1353 cells [1], combined with validated cartilage protection in rabbit cartilage tissue culture, positions F4 as a high-priority tool compound for elucidating MMP-13-dependent osteoarthritic pathways. The compound's selective p38 MAPK inhibition (100% at 50 μM) while sparing ERK, JNK, and NF-κB pathways [1] further supports its use in pathway-dissection studies requiring clean p38-specific pharmacological intervention without confounding crosstalk effects.

Prostate Cancer DU145 Cell Line Studies: IC50 of 17.24 μmol/L as Quantitative Benchmark

(20E)-Ginsenoside F4 is appropriate for prostate cancer research programs utilizing DU145 cell lines as the primary screening model. With an experimentally validated IC50 of 17.24 μmol/L against DU145 cells [2], F4 provides a quantified potency benchmark for comparative studies across ginsenoside panels or for structure-activity relationship investigations in androgen-independent prostate cancer models. The compound's identification as the second most potent anti-prostate cancer constituent among six active ginsenosides in black ginseng [2] supports its prioritization in spectrum-effect relationship studies and quality control marker development for processed ginseng products.

p38 MAPK Pathway-Specific Signal Transduction Research: 100% p38 Inhibition with ERK/JNK/NF-κB Sparing

(20E)-Ginsenoside F4 serves as a valuable pathway-selective pharmacological tool in studies requiring clean dissection of p38 MAPK signaling from parallel MAPK cascades. At 50 μM, F4 achieves complete (100.0%) suppression of p38 phosphorylation while exhibiting no detectable effect on ERK, JNK, NF-κB, AP-1, or STAT-1/-2 activation under identical experimental conditions [1]. This exceptional selectivity profile is not uniformly documented for other rare ginsenosides and makes F4 particularly suited for experiments where confounding inhibition of JNK- or ERK-dependent processes would compromise mechanistic interpretation.

Structure-Activity Relationship Studies: Glycosylation Position and Double Bond Geometry Comparisons

(20E)-Ginsenoside F4 is an essential comparator compound in SAR studies examining how C-6 glycosylation patterns (rhamnose-containing vs. bis-glucose) and double bond geometry (Δ20(22) vs. Δ20(21)) influence ginsenoside bioactivity. The compound's well-characterized structural features—C-6 glucose-(2-1)-rhamnose disaccharide and Δ20(22) double bond—enable systematic evaluation against Rg5 (bis-glucose; Δ20(22)), Rk1 (bis-glucose; Δ20(21)), and Rg6 (rhamnose-containing; Δ20(21)) [3]. As demonstrated in hepatoprotection and anti-aging studies where F4 exhibited inferior activity to Rg5 due to rhamnose-mediated binding destabilization [3][4], F4 provides a structurally defined negative control for experiments designed to validate the functional consequences of specific glycosylation modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (20E)-Ginsenoside F4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.